molecular formula C13H20ClNO2 B15094469 [4-(3-Ethoxyphenyl)pyrrolidin-3-yl]methanol;hydrochloride

[4-(3-Ethoxyphenyl)pyrrolidin-3-yl]methanol;hydrochloride

Cat. No.: B15094469
M. Wt: 257.75 g/mol
InChI Key: ZFVKIUDYBCLYMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ((3S,4R)-4-(3-Ethoxyphenyl)pyrrolidin-3-yl)methanol hydrochloride typically involves the construction of the pyrrolidine ring from cyclic or acyclic precursors, followed by functionalization of the preformed pyrrolidine ring . The reaction conditions often include the use of specific catalysts and solvents to achieve the desired stereochemistry and yield.

Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely involve scalable synthetic routes that ensure high purity and yield. The use of automated synthesis and purification techniques may be employed to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, where the hydroxyl group may be oxidized to a carbonyl group.

    Reduction: Reduction reactions can convert the carbonyl group back to a hydroxyl group.

    Substitution: The compound can undergo substitution reactions, where functional groups on the pyrrolidine ring are replaced with other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Conditions for substitution reactions may include the use of halogenating agents and nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol.

Scientific Research Applications

Chemistry: In chemistry, ((3S,4R)-4-(3-Ethoxyphenyl)pyrrolidin-3-yl)methanol hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique stereochemistry makes it valuable for studying stereoselective reactions .

Biology: In biological research, this compound is used to study the interactions between small molecules and biological macromolecules. It can serve as a ligand in binding studies and help elucidate the mechanisms of enzyme action.

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. The pyrrolidine ring is a common motif in many drugs, and derivatives of this compound may exhibit biological activity .

Industry: In the industrial sector, ((3S,4R)-4-(3-Ethoxyphenyl)pyrrolidin-3-yl)methanol hydrochloride may be used in the development of new materials and chemical processes. Its stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism of action of ((3S,4R)-4-(3-Ethoxyphenyl)pyrrolidin-3-yl)methanol hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Uniqueness: ((3S,4R)-4-(3-Ethoxyphenyl)pyrrolidin-3-yl)methanol hydrochloride is unique due to its specific stereochemistry and functional groups. This uniqueness allows it to interact with biological targets in ways that similar compounds may not, making it valuable for research and potential therapeutic applications.

Properties

IUPAC Name

[4-(3-ethoxyphenyl)pyrrolidin-3-yl]methanol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2.ClH/c1-2-16-12-5-3-4-10(6-12)13-8-14-7-11(13)9-15;/h3-6,11,13-15H,2,7-9H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFVKIUDYBCLYMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C2CNCC2CO.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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